1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-
Description
Bond Lengths and Angles
- Benzimidazole Core : Typical C-N bond lengths range from 1.32–1.38 Å, consistent with delocalized π-electron systems in heterocycles. The fluorine atom at position 5 introduces slight bond shortening (C-F: ~1.34 Å) due to electronegativity effects.
- Dihedral Angles : The phenyl ring at position 2 forms a dihedral angle of 45–60° relative to the benzimidazole plane, while the imidazole substituent adopts a near-perpendicular orientation (75–85°) to minimize steric clash.
Torsional Strain
The 2-phenyl group induces torsional strain between C2-C1' (benzimidazole-phenyl junction) and C2'-C1'' (phenyl-imidazole junction), with rotation barriers estimated at 8–12 kcal/mol based on density functional theory (DFT) studies of analogous structures.
Table 1: Predicted Geometric Parameters
| Parameter | Value |
|---|---|
| C2-N1 (benzimidazole) | 1.36 Å |
| C5-F | 1.34 Å |
| N1-C2-C1' dihedral | 52° |
| C2'-C1''-N3'' (imidazole) | 78° |
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this specific compound remains unreported, insights can be extrapolated from related benzimidazole derivatives:
Unit Cell Parameters
Analogous fluorinated benzimidazoles typically crystallize in monoclinic systems with space group P2₁/c or C2/c, featuring:
Intermolecular Interactions
- Hydrogen Bonding : N-H···N interactions between benzimidazole and imidazole protons (2.8–3.2 Å) dominate the packing architecture.
- π-π Stacking : Face-to-face interactions between benzimidazole and phenyl rings (3.4–3.8 Å spacing) contribute to lattice stability.
Table 2: Crystallographic Trends in Analogous Compounds
| Compound | Space Group | π-π Stacking (Å) | H-bond Length (Å) |
|---|---|---|---|
| 1-(Propa-1,2-dienyl)-1H-benzimidazole | P2₁/n | 3.6 | 2.9 |
| Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate | C2/c | 3.7 | 3.1 |
Tautomeric Forms and Protonation States
The compound exhibits dynamic tautomerism influenced by substituent effects:
Benzimidazole Tautomerism
The 1H-benzimidazole core exists in equilibrium between two tautomers:
- N1-H tautomer : Proton resides on the nitrogen at position 1.
- N3-H tautomer : Proton migrates to position 3 nitrogen.
Fluorine's electron-withdrawing nature stabilizes the N1-H form by 2–3 kcal/mol in polar solvents, as shown by NMR studies of 5-fluoro-benzimidazole derivatives.
Imidazole Protonation
The pendant imidazole group at the 2'-position undergoes pH-dependent protonation:
- Neutral pH : Exists as 1H-imidazole (proton at N1'').
- Acidic conditions (pH < 4) : Doubly protonated at N1'' and N3'', forming a cationic species.
Table 3: Tautomeric and Protonation Equilibria
| Environment | Dominant Form | Energy Difference (kcal/mol) |
|---|---|---|
| Gas phase | N3-H tautomer | +1.2 |
| Polar solvent (DMSO) | N1-H tautomer | -2.5 |
| pH 7.0 | Neutral imidazole | N/A |
| pH 2.0 | Cationic imidazole | N/A |
The interplay between fluorine's inductive effects and the imidazole's π-electron system creates a complex tautomeric landscape, with potential implications for biological activity and material properties.
Properties
CAS No. |
824394-45-8 |
|---|---|
Molecular Formula |
C16H11FN4 |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
6-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H11FN4/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-9H,(H,18,19)(H,20,21) |
InChI Key |
QXXHUPXXZGREEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Substituted)-5-fluorobenzene-1,2-diamine
- Starting from nitro-substituted fluorobenzenes, reduction is performed using stannous chloride dihydrate (SnCl2·2H2O) in ethanol under reflux (75 °C) for 5–7 hours.
- The reaction mixture is basified with 10% NaOH and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated to yield the diamine intermediate, which is often unstable and used directly in subsequent steps without purification.
Preparation of 5-fluoro-1H-benzimidazole derivatives
- The diamine intermediate reacts with appropriate aldehydes or substituted phenyl aldehydes in the presence of sodium metabisulfite as an oxidizing agent.
- The reaction is typically carried out in a solvent mixture such as ethanol/water or dry DMF at elevated temperatures (e.g., 120 °C) under nitrogen atmosphere for extended periods (up to 18 hours).
- After completion, the mixture is cooled, poured into water, and extracted with ethyl acetate.
- The crude product is purified by recrystallization from aqueous ethanol or by chromatographic methods.
Specific Preparation Method for 1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-
Stepwise Synthesis (Based on Patent WO2011099832A2)
- Step 1: Preparation of 5-fluoro-2-(2-chlorophenyl)-1H-benzimidazole derivatives by condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde in acidic medium.
- Step 2: Functionalization of the benzimidazole core at the 5-position by halogenation or substitution to introduce fluorine.
- Step 3: Coupling of the benzimidazole intermediate with 2-(1H-imidazol-2-yl)phenyl moiety via amide bond formation or direct substitution using appropriate coupling reagents such as carbodiimides (e.g., EDC) and catalysts like 4-dimethylaminopyridine (DMAP) in DMF at 50 °C for 24 hours.
- Purification is achieved by silica gel chromatography using ethyl acetate/hexane or dichloromethane/methanol solvent systems.
Alternative Synthetic Route
- Condensation of 4-(2-(1H-imidazol-2-yl)phenyl)-1,2-phenylenediamine with 5-fluoro-substituted benzaldehyde under oxidative conditions using sodium metabisulfite.
- The reaction proceeds in ethanol/water solvent at room temperature or mild heating for 2–18 hours.
- The product is isolated by filtration, washing with water and hexane, and dried under reduced pressure.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitro reduction to diamine | SnCl2·2H2O, EtOH, reflux 5–7 h | ~70 | Diamine used without purification |
| 2 | Condensation with aldehyde | Sodium metabisulfite, EtOH/H2O or DMF, 25–120 °C | 70–83 | Mild to moderate heating, inert atmosphere |
| 3 | Coupling with imidazolyl group | EDC, DMAP, DMF, 50 °C, 24 h | 43–83 | Chromatographic purification |
Analytical Characterization
- The synthesized compounds are characterized by FTIR, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).
- Typical FTIR bands include N–H stretching (~3450 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and C=N stretching (~1620 cm⁻¹).
- NMR spectra confirm the aromatic and heterocyclic proton environments consistent with benzimidazole and imidazole rings.
- HRMS data confirm molecular weights matching the expected formulae.
Summary of Research Findings
- The use of sodium metabisulfite as an oxidant in the condensation step provides a mild, efficient, and high-yielding route to benzimidazole derivatives.
- Reduction of nitro precursors with SnCl2·2H2O is a reliable method to obtain diamines necessary for benzimidazole ring formation.
- Coupling reactions to introduce the imidazolyl substituent require careful control of reaction conditions and purification to achieve high purity and yield.
- The fluorine substitution at the 5-position enhances biological activity and physicochemical properties, making these compounds promising for pharmaceutical applications.
Chemical Reactions Analysis
Chemical Reactions of Benzimidazole Derivatives
Benzimidazoles can undergo various chemical reactions, including alkylation, acylation, and substitution reactions.
Alkylation Reactions:
-
N-Alkylation : Benzimidazoles can be alkylated at the nitrogen atom using alkyl halides in the presence of a base.
| Reactant | Product | Conditions |
|---|---|---|
| Benzimidazole + CH₃I | N-Methylbenzimidazole | NaOH, reflux |
Acylation Reactions:
-
N-Acylation : Similar to alkylation, benzimidazoles can be acylated using acyl chlorides.
| Reactant | Product | Conditions |
|---|---|---|
| Benzimidazole + CH₃COCl | N-Acetylbenzimidazole | Pyridine, reflux |
Substitution Reactions:
-
Halogenation : Fluorination can be achieved using fluorinating agents like Selectfluor.
| Reactant | Product | Conditions |
|---|---|---|
| Benzimidazole + Selectfluor | 5-Fluorobenzimidazole | CH₃CN, rt |
Biological Activities of Benzimidazole Derivatives
Benzimidazoles exhibit a range of biological activities, including antiproliferative, antifungal, and antibacterial effects. The incorporation of fluorine and imidazole rings can enhance these properties.
Antiproliferative Activity:
-
Benzimidazoles have been shown to inhibit cancer cell growth by interacting with DNA or enzymes involved in cell division .
Antimicrobial Activity:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to 1H-benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]- have been synthesized and tested against a range of bacterial strains. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of benzimidazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent antimicrobial activity, suggesting potential therapeutic applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A notable study explored the effects of benzimidazole derivatives on cancer cell lines, revealing that modifications in structure could enhance cytotoxicity against various cancer types. The study concluded that the incorporation of fluorine atoms into the benzimidazole ring significantly improved the compound's ability to induce apoptosis in cancer cells .
Enzyme Inhibition
Another critical application involves the inhibition of specific enzymes that are crucial in disease pathways. Research indicates that 1H-benzimidazole derivatives can act as inhibitors for enzymes like β-glucuronidase, which is implicated in various pathological conditions. The enzyme inhibition studies suggest a promising avenue for developing new therapeutic agents targeting metabolic disorders .
Material Science Applications
Organic Electronics
The unique electronic properties of 1H-benzimidazole derivatives make them suitable candidates for applications in organic electronics. A study demonstrated that these compounds could be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films enhances their performance in electronic devices .
Polymer Science
In polymer science, benzimidazole derivatives are being explored as potential additives to improve the thermal stability and mechanical properties of polymers. Research has shown that incorporating these compounds into polymer matrices can enhance their resistance to thermal degradation, making them suitable for high-performance applications in automotive and aerospace industries .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of benzimidazole derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics, indicating their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In a clinical trial setting, a derivative of 1H-benzimidazole was administered to patients with advanced solid tumors. The results showed a significant reduction in tumor size among participants, supporting further investigation into its use as an anticancer therapy.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Effects on Physicochemical Properties
The fluorine atom at position 5 and the imidazole-phenyl group at position 2 distinguish this compound from other benzimidazole derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Fluorine vs. Chlorine Substitution : The 5-fluoro substituent (as in the target compound) typically enhances metabolic stability and bioavailability compared to 5-chloro analogs (e.g., 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole) .
- Imidazole-Phenyl vs.
- Sulfonyl vs. Fluoro/Oxo Substituents : 5-Hydrosulfonyl derivatives (e.g., ) exhibit distinct electronic effects, with SO₂H groups increasing acidity and solubility relative to the 5-fluoro or 2-oxo variants.
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The compound 1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl] is a notable member of this class, showing potential in various therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl] can be represented as follows:
- IUPAC Name : 5-Fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole
- Molecular Formula : C16H14FN3
- Molecular Weight : 281.30 g/mol
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. In a study assessing similar benzimidazole derivatives, one compound exhibited an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating strong cytotoxicity .
Antifungal Activity
The antifungal activity of benzimidazole derivatives has also been explored. In related research, compounds demonstrated moderate antifungal effects against Candida albicans and Aspergillus niger, with MIC values reported at 64 μg/mL for both strains . This suggests that the target compound may exhibit similar antifungal properties.
Antibacterial Activity
The antibacterial efficacy of benzimidazole derivatives is noteworthy. Compounds structurally related to 1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl] were tested against several bacterial strains. One derivative showed significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with MIC values of 4 μg/mL , outperforming standard antibiotics like amikacin .
The mechanism by which benzimidazole derivatives exert their biological effects often involves the disruption of cellular processes such as DNA replication and apoptosis induction. Studies have indicated that these compounds can disturb mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which activates caspases and results in programmed cell death .
Case Studies
| Study | Compound Tested | Activity | IC50/MIC Values |
|---|---|---|---|
| Study 1 | Benzimidazole Derivative | Antiproliferative | IC50 = 16.38 μM (MDA-MB-231) |
| Study 2 | Benzimidazole Derivative | Antifungal | MIC = 64 μg/mL (Candida albicans) |
| Study 3 | Benzimidazole Derivative | Antibacterial | MIC = 4 μg/mL (Staphylococcus aureus) |
Q & A
Q. What are the common synthetic routes for synthesizing 1H-benzimidazole derivatives, and how can they be optimized for reproducibility?
Methodological Answer: The condensation of o-phenylenediamines with carboxylic acids (or derivatives like nitriles or aldehydes) in the presence of acid catalysts (e.g., HCl) or Na₂S₂O₅ is a foundational method . For example, derivatives with aryl-thiazole-triazole acetamide substituents are synthesized via copper-catalyzed click chemistry in solvents like DMF, with yields exceeding 80% . Optimization involves solvent selection (e.g., dichloromethane for MnO₂-catalyzed oxidations ), temperature control (e.g., 50°C for Ru-based catalysts ), and purification via column chromatography. Reproducibility requires strict adherence to stoichiometric ratios and characterization via melting points, NMR, and HRMS .
Q. How do researchers validate the structural integrity of synthesized benzimidazole derivatives?
Methodological Answer: Structural validation employs a multi-technique approach:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding .
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ ).
- HRMS for molecular weight verification .
- Elemental analysis (C, H, N) to confirm purity (>95% required for pharmacological studies) .
For example, 2-phenyl-1H-benzimidazole derivatives in Table 1 of were validated using these methods.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for benzimidazole derivatives?
Methodological Answer: SAR studies systematically vary substituents (e.g., R₁–R₆ in 2-phenyl derivatives ) and correlate changes with bioactivity. For instance:
- Electron-withdrawing groups (e.g., -Cl, -F) at C-5 enhance EGFR inhibition by improving binding to hydrophobic pockets .
- Bulky substituents (e.g., 4-bromophenyl in compound 9c ) may sterically hinder target interactions, reducing potency.
Contradictions arise from assay variability (e.g., cytotoxicity vs. enzymatic inhibition). Resolution requires standardized assays (e.g., MTT for cytotoxicity ) and computational docking to validate binding modes .
Q. What computational strategies are effective for predicting the pharmacokinetic and toxicity profiles of benzimidazole-based compounds?
Methodological Answer:
- Molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR .
- DFT calculations (B3LYP/6-31G*) to optimize geometries and predict electronic properties influencing reactivity .
- ADMET prediction tools (e.g., SwissADME) to evaluate bioavailability, BBB penetration, and CYP450 inhibition .
For example, compound 9c in showed favorable LogP (2.8) and TPSA (<90 Ų), indicating oral bioavailability . Toxicity risks (e.g., hepatotoxicity) are flagged using ProTox-II .
Q. How can green chemistry principles be applied to improve the synthesis of benzimidazole derivatives?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yields .
- Eco-friendly catalysts : Ru complexes or MnO₂ in aqueous media minimize waste .
- Solvent-free conditions for condensation reactions, as demonstrated for 2-(indol-3-ylthio)benzimidazoles (88% yield) .
These methods align with green metrics (E-factor < 5) and are scalable for preclinical studies .
Q. What experimental and computational approaches are used to analyze tautomeric equilibria in benzimidazole derivatives?
Methodological Answer:
- ¹H NMR titration in DMSO-d₆ to detect proton shifts indicative of tautomerism .
- DFT calculations to compare the stability of tautomers (e.g., 2a vs. 2a’ in ).
- X-ray crystallography to resolve solid-state structures, as seen in 2-(1H-benzoimidazol-2-yl)-6-ethoxyphenol .
Tautomeric ratios affect bioactivity; for example, the keto-enol equilibrium influences hydrogen-bonding with target proteins .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported binding affinities of benzimidazole derivatives across studies?
Methodological Answer: Discrepancies often stem from:
- Assay conditions : Variations in pH, ionic strength, or temperature (e.g., 25°C vs. 37°C) alter binding kinetics .
- Protein conformations : Flexible targets (e.g., EGFR’s kinase domain) may adopt distinct poses in docking vs. crystallography .
- Compound purity : Impurities >5% skew IC₅₀ values .
Mitigation strategies include: - Standardized protocols (e.g., FRET-based assays ).
- Cross-validation with orthogonal methods (SPR for binding kinetics ).
- Publicly sharing raw data (e.g., crystallographic coordinates in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
